Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a structurally complex pyrimidine derivative featuring a fused pyrido[2,3-d]pyrimidine core. Key structural attributes include:
- Substituents: A 3-methoxyphenyl group at position 5, an allylthio moiety at position 2, and a methyl group at position 5.
- Functional groups: The allyl ester at position 6 and a ketone at position 2.
- Conformational features: The tetrahydropyrido[2,3-d]pyrimidine system likely adopts a puckered conformation, as observed in related pyrimidine derivatives .
Properties
IUPAC Name |
prop-2-enyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-5-10-29-21(27)16-13(3)23-19-18(20(26)25-22(24-19)30-11-6-2)17(16)14-8-7-9-15(12-14)28-4/h5-9,12,17H,1-2,10-11H2,3-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWJGDRBSBPUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=CC=C3)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. A common approach includes:
Formation of the pyrido[2,3-d]pyrimidine core: : This is achieved via a cyclization reaction involving a suitably substituted amino group and a dicarbonyl compound.
Introduction of the allylthio group: : This step involves nucleophilic substitution of an appropriate allyl halide with a thiol derivative.
Attachment of the 3-methoxyphenyl group: : This can be carried out via a palladium-catalyzed cross-coupling reaction such as Suzuki or Stille coupling.
Final steps: : These include the functionalization of the remaining positions to introduce the carboxylate and allyl groups.
Industrial Production Methods
For industrial-scale production, the processes are optimized to improve yield and cost-effectiveness. This includes scaling up reactions, ensuring purity of intermediates, and optimizing reaction conditions like temperature, solvent, and catalyst loadings to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo oxidation reactions, often facilitated by agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride, converting carbonyl groups to alcohols.
Substitution: : Various electrophilic and nucleophilic substitution reactions can occur, especially at the allyl and phenyl positions.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Palladium catalysts for cross-coupling, halide reagents for nucleophilic substitutions.
Major Products Formed
Sulfoxides and sulfones: : From oxidation.
Alcohols: : From reduction.
Substituted derivatives: : From various substitution reactions.
Scientific Research Applications
Chemistry
This compound is a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmacological activity. Its reactivity makes it a versatile building block.
Biology
In biological studies, Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has shown promise due to its potential bioactivity, such as enzyme inhibition or interaction with biological receptors.
Medicine
Medicinal chemistry has explored its derivatives as potential therapeutic agents, given the biological activity of the pyrido[2,3-d]pyrimidine scaffold.
Industry
In industrial applications, its derivatives may serve as functional materials or intermediates in the production of complex organic compounds.
Mechanism of Action
The exact mechanism of action depends on the specific application but generally involves:
Binding to specific molecular targets: : Such as enzymes or receptors.
Interference with biological pathways: : Leading to inhibition or modulation of enzymatic activity.
Altering cellular functions: : Which can result in therapeutic effects or biochemical changes.
Comparison with Similar Compounds
Ring Puckering and Hydrogen Bonding
- The pyrido[2,3-d]pyrimidine core in the target compound is expected to exhibit puckering, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives. For example, the title compound in adopts a "flattened boat" conformation with a puckering amplitude (Δ) of 0.224 Å .
- Hydrogen bonding patterns (e.g., C–H···O interactions) stabilize crystal packing in related compounds, as observed in and .
Substituent Effects
- Methoxy groups : The 3-methoxyphenyl substituent in the target compound may enhance lipid solubility compared to the 4-methoxyphenyl analog in . Meta-substitution often alters electronic properties and binding affinity .
- Allylthio vs. Benzylidene : The allylthio group at position 2 introduces sulfur-based reactivity, whereas benzylidene substituents (e.g., in ) contribute to π-π stacking interactions .
Pharmacological Implications
- Enzyme inhibition : The ketone at position 4 may act as a hydrogen-bond acceptor, mimicking substrates of enzymes like dihydrofolate reductase .
Biological Activity
Allyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
Chemical Structure and Properties
The compound is characterized by a pyrido[2,3-d]pyrimidine core with several functional groups that contribute to its reactivity and biological properties. The presence of the allylthio group, a methoxyphenyl substituent, and a carboxylate moiety enhances its potential for diverse interactions with biological targets.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
Structural Features
- Pyrido[2,3-d]pyrimidine Core : Provides a scaffold for biological activity.
- Allylthio Group : May enhance lipophilicity and bioavailability.
- Methoxyphenyl Substituent : Potentially increases interaction with specific receptors.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines possess inhibitory effects against various bacterial strains, suggesting potential as antimicrobial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through various mechanisms such as:
- Inhibition of DNA synthesis
- Induction of oxidative stress
- Activation of apoptotic pathways
Table 1 summarizes the anticancer activities observed in different studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Induces apoptosis via caspase activation | |
| MCF-7 | 20 | Inhibits cell cycle progression | |
| A549 (Lung Cancer) | 10 | Induces oxidative stress |
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in cancer metabolism. For instance:
- EGFR Inhibition : Compounds in this class have shown promise as dual inhibitors of EGFR and VEGFR pathways, which are crucial in tumor growth and angiogenesis .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrido[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Analysis
In a systematic investigation involving multiple cancer cell lines (HeLa, MCF-7), this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
